molecular formula C25H23N3O3 B2537862 2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903313-18-8

2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2537862
CAS RN: 903313-18-8
M. Wt: 413.477
InChI Key: ADVKXLSZNJVTTP-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, also known as DIMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex molecules related to "2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide" involve various strategies to develop compounds with potential biological activities. For instance, Hassan et al. (2014) focused on synthesizing new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR, and evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Activity

Research on novel compounds often explores their biological activity, such as anticancer, antimicrobial, and antioxidant properties. Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including selenium-containing derivatives, and assessed their antioxidant, antitumor activity against the Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Photoluminescence and Electrochromic Properties

Another area of application is the development of materials with unique optical properties. Outlaw et al. (2016) reported on 6-amino-8-cyanobenzo[1, 2-b]indolizines, showcasing reversible pH-dependent optical properties with dramatic blue shifts in fluorescence emission upon protonation. This unusual behavior opens up potential applications in photoluminescent materials and sensors (Outlaw, Zhou, Bragg, & Townsend, 2016).

Novel Synthesis Techniques

Novel synthesis techniques are crucial for the development of compounds with specific applications. Zhang et al. (2014) described the synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases, demonstrating the strategic synthesis of indolizine core structures for efficient derivatization (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

properties

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-11-16(2)13-18(12-15)27-25(30)21-20-9-4-5-10-28(20)23(22(21)26)24(29)17-7-6-8-19(14-17)31-3/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVKXLSZNJVTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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